2-[(4-methoxybenzyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a methoxyphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone ring and the methoxyphenyl group. Key reagents and conditions include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolidinone Ring: This can be achieved through a condensation reaction involving a thioamide and a carbonyl compound.
Attachment of the Methoxyphenyl Group: This step typically involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.
Industry
In the industrial sector, the compound’s unique properties may be utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- **(5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24N4O3S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(4-methoxyphenyl)methylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O3S2/c1-4-11-28-23(30)19(33-24(28)32)13-18-20(25-14-16-7-9-17(31-3)10-8-16)26-21-15(2)6-5-12-27(21)22(18)29/h5-10,12-13,25H,4,11,14H2,1-3H3/b19-13- |
InChI Key |
GGMOHUFPRDXJMS-UYRXBGFRSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=C(C=C4)OC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=C(C=C4)OC)SC1=S |
Origin of Product |
United States |
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